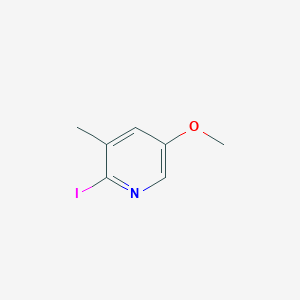
2-Iodo-5-methoxy-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5-methoxy-3-methylpyridine is a halogenated heterocyclic compound with the molecular formula C7H8INO It is a derivative of pyridine, where the pyridine ring is substituted with iodine, methoxy, and methyl groups at positions 2, 5, and 3, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methoxy-3-methylpyridine typically involves the iodination of 5-methoxy-3-methylpyridine. One common method is the electrophilic substitution reaction, where iodine is introduced to the pyridine ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methoxy-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Products like 2-azido-5-methoxy-3-methylpyridine or 2-cyano-5-methoxy-3-methylpyridine.
Oxidation: Products like this compound-4-carboxaldehyde or this compound-4-carboxylic acid.
Reduction: Products like 2-methoxy-3-methylpyridine or this compound-4-amine.
Scientific Research Applications
2-Iodo-5-methoxy-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxy-3-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The iodine atom can participate in halogen bonding, while the methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
2-Iodo-5-methoxy-3-methylpyridine can be compared with other halogenated pyridine derivatives, such as:
- 2-Fluoro-3-iodo-5-methylpyridine
- 2-Chloro-3-iodo-5-methylpyridine
- 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activities. The presence of different halogens can influence the compound’s electronic properties, steric effects, and overall stability, making each derivative unique in its applications and behavior.
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
2-iodo-5-methoxy-3-methylpyridine |
InChI |
InChI=1S/C7H8INO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 |
InChI Key |
IQZWUKFUESZSGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
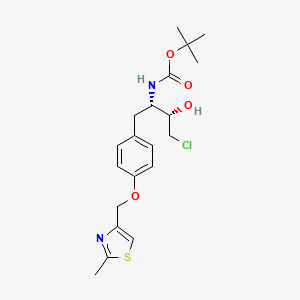
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
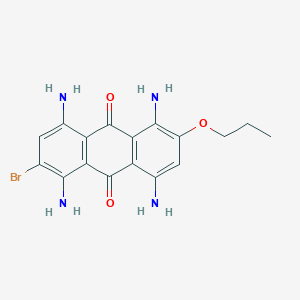
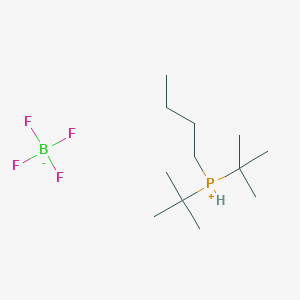

![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)
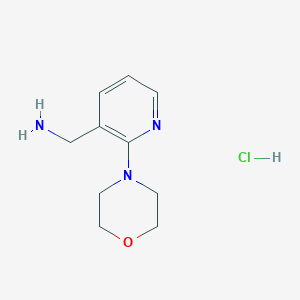
![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)

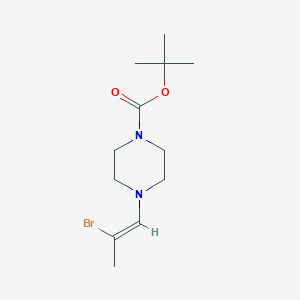

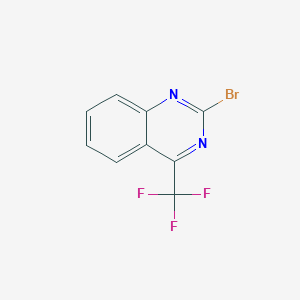
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
